
cis-Methyl 2-phenylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-Methyl 2-phenylcyclopropane-1-carboxylate: is an organic compound with the molecular formula C11H12O2. It is a cyclopropane derivative, characterized by a three-membered ring structure with a phenyl group and a carboxylate ester group attached. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-Methyl 2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of styrene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired cyclopropane derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: cis-Methyl 2-phenylcyclopropane-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon. This process can convert the ester group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
科学研究应用
cis-Methyl 2-phenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. Its reactivity and structural properties make it a candidate for designing new therapeutic agents.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials. Its stability and reactivity are advantageous in various manufacturing processes.
作用机制
The mechanism of action of cis-Methyl 2-phenylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems.
相似化合物的比较
trans-Methyl 2-phenylcyclopropane-1-carboxylate: This isomer differs in the spatial arrangement of the substituents on the cyclopropane ring.
Methyl 1-phenylcyclopropane-1-carboxylate: Another isomer with a different substitution pattern on the cyclopropane ring.
Ethyl 2-phenylcyclopropane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: cis-Methyl 2-phenylcyclopropane-1-carboxylate is unique due to its specific cis-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different chemical and biological properties compared to its trans-isomer or other similar compounds.
属性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
methyl (1R,2S)-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-,10-/m1/s1 |
InChI 键 |
BQRFZWGTJXCXSR-NXEZZACHSA-N |
手性 SMILES |
COC(=O)[C@@H]1C[C@@H]1C2=CC=CC=C2 |
规范 SMILES |
COC(=O)C1CC1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13661370.png)

![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13661382.png)
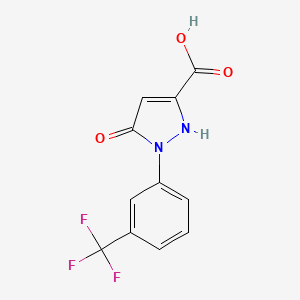

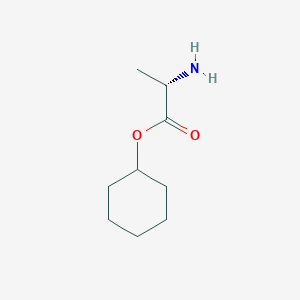

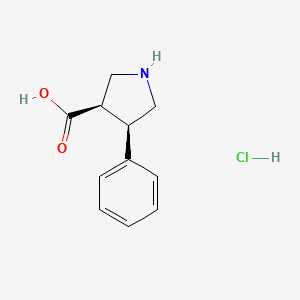
![3-(Chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13661401.png)

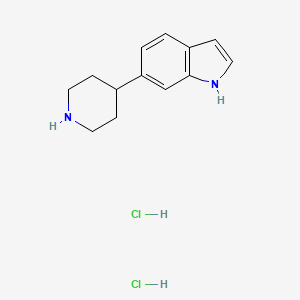

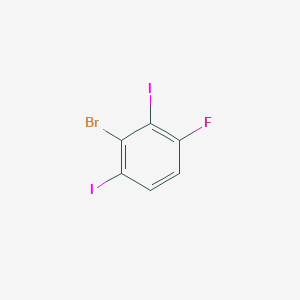
![Thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661462.png)
